C.I. Acid Black 94

概要

説明

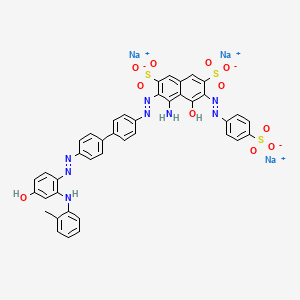

C.I. Acid Black 94 is a multifunctional dye belonging to the azo class. It is widely used in the textile industry for dyeing wool, cotton, and silk fabrics. The dye is also employed in food, cosmetics, and ink industries. Its molecular formula is C41H29N8Na3O11S3, and it has a molecular weight of 974.88 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

C.I. Acid Black 94 is synthesized through a series of diazotization and coupling reactions. The process typically involves the diazotization of aromatic amines followed by coupling with other aromatic compounds to form the azo dye. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using automated systems to control the reaction parameters. The dye is then purified through filtration and drying processes before being packaged for distribution .

化学反応の分析

Types of Reactions

C.I. Acid Black 94 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the breakdown of the azo bonds.

Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of aromatic amines.

Substitution: The dye can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: The major products are often smaller aromatic compounds and carboxylic acids.

Reduction: Aromatic amines are the primary products.

Substitution: The products depend on the substituents introduced during the reaction.

科学的研究の応用

C.I. Acid Black 94 has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed in staining procedures to observe cell structures and track biomolecules.

Medicine: Utilized in diagnostic assays and as a marker in histological studies.

Industry: Applied in the production of functional textiles, food pigments, and dye-sensitized solar cells

作用機序

The mechanism of action of C.I. Acid Black 94 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. The dye’s azo bonds can interact with these targets, leading to changes in their structure and function. This interaction is often utilized in staining and diagnostic applications to visualize and analyze biological samples .

類似化合物との比較

Similar Compounds

- C.I. Acid Black 210

- C.I. Acid Black 234

- C.I. Acid Black 194

Comparison

C.I. Acid Black 94 is unique due to its specific molecular structure, which provides distinct staining properties and stability. Compared to similar compounds, it offers better solubility in water and ethanol, making it more versatile for various applications .

生物活性

C.I. Acid Black 94, also known as C.I. 30336, is a synthetic dye belonging to the trisazo class. It is widely used in the textile industry for dyeing wool and silk, as well as in leather coloring. Its molecular formula is with a molecular weight of 974.88 g/mol . The dye's structure and properties have raised concerns regarding its biological activity, particularly its potential toxicity and environmental impact.

Research indicates that this compound exhibits various biological activities, primarily associated with its chemical structure. The dye can interact with biological systems, leading to both beneficial and detrimental effects depending on exposure levels and conditions.

- Cytotoxicity : Studies have demonstrated that Acid Black 94 can induce cytotoxic effects in various cell lines. For instance, exposure to the dye resulted in increased cell death rates, which were attributed to oxidative stress and disruption of cellular functions .

- Genotoxicity : Some investigations have reported genotoxic effects of Acid Black 94, indicating potential DNA damage in exposed cells . This raises concerns regarding its use in consumer products and its environmental persistence.

- Biosorption Studies : Recent studies have explored the biosorption capabilities of certain algae species for removing Acid Black 94 from aqueous solutions. For example, Cystoseira indica and Gracilaria persica demonstrated significant biosorption potential, suggesting a bioremediation approach for dye-contaminated waters .

Case Study 1: Toxicological Assessment in Rats

A comprehensive study evaluated the toxicological effects of Acid Black 94 on Wistar rats over a period of 90 days. The findings included:

- Mortality Rates : At high doses, several animals exhibited severe adverse effects leading to mortality.

- Organ Weight Changes : Significant increases in liver and spleen weights were observed, indicating possible organ stress or damage due to the dye's administration.

- Histopathological Findings : Examination revealed black discoloration in various organs (intestines, liver, kidneys), suggesting systemic absorption and potential toxicity .

| Dose (mg/kg) | Observed Effects | Organ Weight Changes |

|---|---|---|

| 0 | No adverse effects | Baseline |

| 5 | Mild symptoms | Normal |

| 30 | Moderate symptoms | Increased spleen weight |

| 180 | Severe symptoms; mortality observed | Significant liver enlargement |

Case Study 2: Environmental Impact Analysis

In an environmental study assessing the impact of Acid Black 94 on aquatic ecosystems, researchers found that:

- Photosynthesis Inhibition : High concentrations of the dye reduced light penetration in water bodies, adversely affecting photosynthetic organisms.

- Biodiversity Loss : The presence of Acid Black 94 was correlated with decreased biodiversity in affected water bodies due to toxicity to aquatic life forms .

Summary of Key Findings

- Oxidative Stress Induction : this compound has been shown to induce oxidative stress in various biological systems, leading to cellular damage.

- Environmental Persistence : The dye's chemical stability contributes to its persistence in the environment, posing long-term ecological risks.

- Potential for Bioremediation : Certain algal species exhibit promise for bioremediation applications by effectively biosorbing Acid Black 94 from contaminated waters.

特性

IUPAC Name |

trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32N8O11S3.3Na/c1-23-4-2-3-5-32(23)43-34-22-30(50)16-19-33(34)47-44-27-10-6-24(7-11-27)25-8-12-28(13-9-25)45-48-39-35(62(55,56)57)20-26-21-36(63(58,59)60)40(41(51)37(26)38(39)42)49-46-29-14-17-31(18-15-29)61(52,53)54;;;/h2-22,43,50-51H,42H2,1H3,(H,52,53,54)(H,55,56,57)(H,58,59,60);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRUEHLEWXORDW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=C(C=CC(=C2)O)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C=C6C=C(C(=C(C6=C5N)O)N=NC7=CC=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H29N8Na3O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064253 | |

| Record name | C.I. Acid Black 94 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

974.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6358-80-1 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-[4'-[2-[4-hydroxy-2-[(2-methylphenyl)amino]phenyl]diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-6-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Black 94 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 4-amino-5-hydroxy-3-[[4'-[[4-hydroxy-2-[(o-tolyl)amino]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-6-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。